tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to the piperidine ring, which is further substituted with a 4-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyridine Group: The 4-methylpyridin-3-yl group can be introduced via a nucleophilic substitution reaction using 4-methylpyridine as the nucleophile.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl chloroformate and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a piperidine ring, resulting in a fully saturated compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving piperidine and pyridine derivatives.
Drug Development:
Medicine:
Pharmacological Studies: The compound can be used in pharmacological studies to investigate its effects on various biological targets.
Therapeutic Agents: It has potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, particularly in the field of polymers and coatings.
Chemical Manufacturing: It can serve as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester and piperidine core, they differ in the substituents attached to the piperidine ring. This leads to differences in their chemical and biological properties.
- Unique Features: tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the 4-methylpyridin-3-yl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-9-17-11-13(12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI Key |
ZDHGTQWKYHVDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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